N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide
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Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains chlorophenyl groups and a sulfanyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from a chlorobenzoic acid. The acid is esterified, hydrazinated, and cyclized to form a thiazole ring. The thiazole is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final compound .Molecular Structure Analysis
The compound contains a thiazole ring, which is planar and aromatic. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains chlorophenyl groups and a sulfanyl group .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Antibacterial Activity
Synthesized derivatives of similar compounds have shown significant antibacterial properties. For instance, certain compounds were identified as good inhibitors of gram-negative bacterial strains, highlighting their potential in addressing bacterial infections (Nafeesa et al., 2017). Additionally, other derivatives have exhibited excellent to moderate antibacterial activity relative to known antibiotics like ciprofloxacin (Aziz-Ur-Rehman et al., 2020).
Antimicrobial Activity
Some novel sulfonamide derivatives, which could be structurally related, have demonstrated promising antimicrobial properties. This indicates the potential utility of such compounds in developing new antimicrobial agents (Ghorab et al., 2015).
Antiviral Properties
- Antiviral Activity: Research on similar derivatives has revealed certain anti-tobacco mosaic virus activity, suggesting potential applications in antiviral therapies (Chen et al., 2010).
Pharmacological Evaluation
Enzyme Inhibition
These compounds have been found to be moderate inhibitors of certain enzymes like lipoxygenase and α-chymotrypsin, which could have implications in the treatment of various health conditions (Siddiqui et al., 2014).
Potential in Cardiovascular Diseases
Some derivatives have shown promising thrombolytic activity, which could be beneficial in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Cytotoxic Activity
Research on similar sulfonamide derivatives has also indicated their potential cytotoxic activity against cancer cell lines, suggesting possible applications in cancer therapy (Ghorab et al., 2015).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-6-4-11(5-7-12)15-9-24-17(20-15)21-16(22)10-23-14-3-1-2-13(19)8-14/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZVOVDRZJEYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide |
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